But-1-ene-1,3-dione But-1-ene-1,3-dione
Brand Name: Vulcanchem
CAS No.: 691-45-2
VCID: VC13384154
InChI: InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3
SMILES: CC(=O)C=C=O
Molecular Formula: C4H4O2
Molecular Weight: 84.07 g/mol

But-1-ene-1,3-dione

CAS No.: 691-45-2

Cat. No.: VC13384154

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

But-1-ene-1,3-dione - 691-45-2

Specification

CAS No. 691-45-2
Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
Standard InChI InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3
Standard InChI Key BWRFQFVRMJWEQW-UHFFFAOYSA-N
SMILES CC(=O)C=C=O
Canonical SMILES CC(=O)C=C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

But-1-ene-1,3-dione is a planar molecule featuring two conjugated carbonyl groups at positions 1 and 3 of a four-carbon chain. The IUPAC name but-1-ene-1,3-dione reflects its unsaturated structure, with a double bond between carbons 1 and 2 . Key molecular descriptors include:

PropertyValue
Molecular FormulaC4H4O2\text{C}_4\text{H}_4\text{O}_2
Molecular Weight84.07340 g/mol
Exact Mass84.02110 g/mol
Polar Surface Area34.14 Ų

The compound’s reactivity is attributed to the electron-deficient nature of the α,β-unsaturated diketone system, which facilitates nucleophilic attacks and cycloadditions .

Synonyms and Related Structures

Alternative designations for but-1-ene-1,3-dione include 1-butene-1,3-dione and acetylketene, the latter emphasizing its ketene-like behavior in reactions . It is distinct from but-1-ene-1,3-diol (PubChem CID 72534031), a saturated diol derivative with the formula C4H8O2\text{C}_4\text{H}_8\text{O}_2 .

Synthesis and Reactivity

Generation via 1,3-Dioxinone Thermolysis

But-1-ene-1,3-dione is typically generated in situ through the thermal decomposition of 1,3-dioxin-4-ones. Under controlled heating or microwave irradiation, these precursors undergo retro-Diels-Alder reactions to release the dione and carbon dioxide . For instance, Yavari et al. (2013) utilized this method to produce acylketene intermediates for subsequent reactions with hydrazines and aldehydes .

Tandem Reactions in Heterocyclic Synthesis

A hallmark application of but-1-ene-1,3-dione is its role in one-pot, microwave-assisted syntheses. In a representative procedure, phenylhydrazine reacts with aromatic aldehydes and the dione to yield 4-acetyl-2-phenyl-5-aryl-3-pyrazolidinones (Fig. 1) . The reaction proceeds via a cascade mechanism:

  • Hydrazone Formation: Aldehydes condense with hydrazines to form hydrazones.

  • Ketene Cycloaddition: But-1-ene-1,3-dione undergoes [2+2] cycloaddition with the hydrazone, forming a transient cyclobutane intermediate.

  • Ring Expansion and Rearomatization: Strain-driven ring expansion yields the pyrazolidinone core, with diastereoselectivity influenced by substituent electronic effects .

This method achieves moderate to good yields (50–75%) and demonstrates compatibility with diverse hydrazines, though alkylhydrazines favor 3-oxobutanohydrazide derivatives instead .

Applications in Organic Chemistry

Diastereoselective Synthesis of Pyrazolidinones

The utility of but-1-ene-1,3-dione in constructing 3-pyrazolidinones is underscored by its ability to introduce acetyl groups at specific positions. For example, 4-acetyl-2-phenyl-5-(4-nitrophenyl)-3-pyrazolidinone was synthesized in 65% yield, showcasing the method’s efficiency for electron-deficient aryl groups . Such compounds are valuable precursors to pharmaceuticals and agrochemicals due to their bioactive heterocyclic cores.

Role as a Ketene Equivalent

As an acylketene, but-1-ene-1,3-dione participates in reactions typical of ketenes, including cycloadditions and nucleophilic trappings. Its conjugated system allows for regioselective attacks, enabling the synthesis of complex architectures like spiro compounds and fused rings .

Stability and Environmental Considerations

Photolytic and Hydrolytic Degradation

Recent studies on structurally related halogenated cyclopentenediones (e.g., 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione) reveal susceptibility to photodegradation and hydrolysis at alkaline pH . While analogous data for but-1-ene-1,3-dione are lacking, its α,β-unsaturated system likely renders it reactive toward UV light and nucleophiles, necessitating inert storage conditions.

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